molecular formula C18H27N5O3 B2972007 6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021259-28-8

6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No. B2972007
CAS RN: 1021259-28-8
M. Wt: 361.446
InChI Key: NRFKTXUABUTINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a useful research compound. Its molecular formula is C18H27N5O3 and its molecular weight is 361.446. The purity is usually 95%.
BenchChem offers high-quality 6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-tubercular Agents

The structure of F5257-0693 suggests potential use as an anti-tubercular agent . Compounds with similar structures have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra . The presence of the piperazine moiety, which is common in many bioactive molecules, could be leveraged to optimize the pharmacokinetic properties and enhance the efficacy against tuberculosis.

Receptor Modulation

The piperazine ring found in F5257-0693 is often utilized in drugs as a basic and hydrophilic group to modulate receptors . This compound could be investigated for its ability to interact with and modulate the activity of various receptors, potentially leading to new treatments for neurological disorders.

Synthetic Methodology Development

F5257-0693 could be used in the development of new synthetic methodologies. The piperazine-containing drugs approved by the FDA often involve complex synthetic routes, and this compound could provide a model for developing novel approaches to aromatic nucleophilic substitution or Buchwald–Hartwig amination .

Non-Toxicity Profiling

Compounds similar to F5257-0693 have been evaluated for their cytotoxicity on human cells, such as HEK-293 (human embryonic kidney) cells, and found to be non-toxic . This aspect is crucial for the development of safe pharmaceutical agents, and further research into the non-toxicity profile of F5257-0693 could be beneficial.

properties

IUPAC Name

6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-7-propylpyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3/c1-5-7-23-14(17(25)22-10-8-21(6-2)9-11-22)12-13-15(23)19(3)18(26)20(4)16(13)24/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFKTXUABUTINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CCN(CC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

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